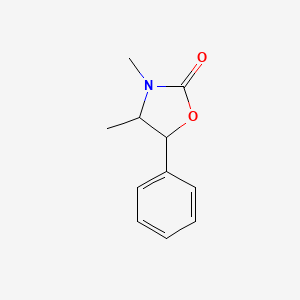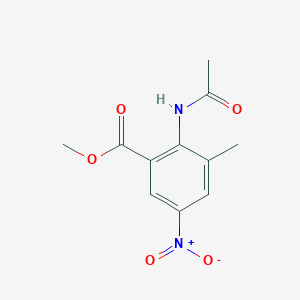![molecular formula C17H13NO2 B3055219 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- CAS No. 63413-74-1](/img/structure/B3055219.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is a compound that belongs to the class of isoindoles, which are nitrogen-containing heterocycles. These structures are significant in organic chemistry due to their presence in various biologically active compounds and natural products. The compound’s unique structure, featuring an isoindole core with a 4-ethenylphenylmethyl substituent, makes it an interesting subject for research and application in multiple fields.
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be achieved through several methods. One common approach involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . This method leverages a rhodium-catalyzed cascade reaction, resulting in a significant increase in molecular complexity.
Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique isoindole derivatives.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with multiple bonds such as CC, CN, CO, CS, NN, and NO.
Electrocyclization: It can undergo 1,5- and 1,7-electrocyclization, leading to the formation of heterocyclic molecules.
Substitution Reactions: The compound can also undergo substitution reactions, particularly involving the ethenylphenylmethyl group.
Common reagents used in these reactions include rhodium vinylcarbene, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are typically heterocyclic compounds with increased molecular complexity.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, exhibiting bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes .
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole Derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Pyrrole Derivatives: Pyrrole ring closure reactions are commonly used in the synthesis of isoindoles, and these compounds exhibit similar biological activities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Propiedades
IUPAC Name |
2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMAORHMHEGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599700 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63413-74-1 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)




![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)






![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)
